3,5-Bis(trifluoromethyl)toluene

描述

Overview of Fluorinated Organic Compounds in Contemporary Chemical Research

Fluorinated organic compounds have carved out a significant and expanding niche in modern chemical research and industry. The strategic incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. wikipedia.orgacs.org The carbon-fluorine bond is one of the strongest in organic chemistry, imparting high thermal and chemical stability to fluorinated compounds. wikipedia.org This robustness, coupled with fluorine's high electronegativity, can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. mdpi.combeilstein-journals.org Consequently, organofluorine compounds are integral to the development of pharmaceuticals, agrochemicals, and advanced materials. wikipedia.orgalfa-chemistry.com It is estimated that approximately 20% of all pharmaceuticals and 30-40% of agrochemicals contain fluorine. alfa-chemistry.com The unique properties conferred by fluorine make it a valuable tool for chemists in designing molecules with tailored functionalities. epa.gov

Rationale for the Specific Focus on 3,5-Bis(trifluoromethyl)toluene

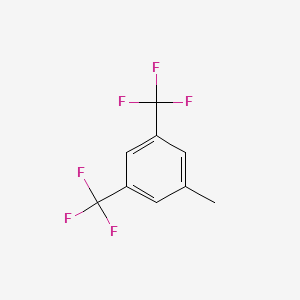

Among the vast array of fluorinated compounds, this compound stands out as a molecule of particular interest. Its structure, featuring a toluene (B28343) core symmetrically substituted with two highly electronegative trifluoromethyl (CF3) groups, creates a unique electronic environment. This distinct arrangement of electron-withdrawing groups significantly influences the reactivity of the aromatic ring and the methyl group, making it a valuable building block in organic synthesis. The presence of two CF3 groups often enhances the thermal stability and lipophilicity of molecules derived from it. beilstein-journals.org Furthermore, the 3,5-disubstitution pattern is a common motif in the design of various functional molecules, including catalysts and biologically active compounds. rsc.org For instance, the N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, derived from a related aniline (B41778), is a widely used organocatalyst. rsc.org The study of this compound, therefore, provides fundamental insights into the behavior of poly(trifluoromethyl)ated aromatic systems and opens avenues for the development of novel materials and pharmaceuticals.

Historical Context of Related Trifluoromethylated Aromatic Compounds

The journey into the world of trifluoromethylated aromatic compounds began with early investigations into the biological effects of trifluoromethyl groups in 1927. wikipedia.org A significant milestone in their synthesis was the work of Frédéric Swarts in 1892, who developed a method using antimony fluoride (B91410). wikipedia.org However, it was in the mid-20th century that interest in these compounds truly burgeoned, spurred by their potential applications in various fields. The development of reagents and methods for introducing the trifluoromethyl group has been an active area of research ever since. wikipedia.org Key advancements include the development of the Ruppert-Prakash reagent (TMSCF3) in 1984, which remains a crucial tool for nucleophilic trifluoromethylation. researchgate.net The discovery of electrophilic trifluoromethylating reagents, such as the S-trifluoromethyl diarylsulfonium salts by Yagupolskii and co-workers, further expanded the synthetic chemist's toolkit. researchgate.net These foundational developments in the synthesis of trifluoromethylated aromatics have paved the way for the preparation and study of more complex molecules like this compound.

Structure

3D Structure

属性

IUPAC Name |

1-methyl-3,5-bis(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F6/c1-5-2-6(8(10,11)12)4-7(3-5)9(13,14)15/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGUXTQDCAZNJIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50226394 | |

| Record name | 3,5-Ditrifluoromethylbenzyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50226394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75462-61-2 | |

| Record name | 3,5-Ditrifluoromethylbenzyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075462612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Ditrifluoromethylbenzyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50226394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 3,5 Bis Trifluoromethyl Toluene and Its Precursors

Direct and Indirect Synthetic Routes

The synthesis of 3,5-bis(trifluoromethyl)toluene and its derivatives can be achieved through various direct and indirect pathways. These methods often involve the strategic introduction of trifluoromethyl and methyl groups onto a benzene (B151609) ring.

Synthesis from 1,3-Bis(trifluoromethyl)benzene (B1330116) Derivatives

A common and effective starting point for the synthesis of this compound is 1,3-bis(trifluoromethyl)benzene. This commercially available precursor can be functionalized through several steps to introduce the desired methyl group.

The initial step in this synthetic sequence is the bromination of 1,3-bis(trifluoromethyl)benzene to produce 3,5-bis(trifluoromethyl)bromobenzene (B1265498). google.comgoogle.com This electrophilic aromatic substitution reaction is typically carried out using a brominating agent in the presence of a strong acid. An established method involves the use of 1,3-dibromo-5,5-dimethylhydantoin (B127087) in a mixture of glacial acetic acid and concentrated sulfuric acid. google.com The reaction is exothermic and requires careful temperature control, with a preferred range of 40 to 50°C. google.com The use of a sulfuric acid/acetic acid mixture is advantageous as it minimizes the formation of bis-brominated byproducts. google.com Following the reaction, the product is isolated by dilution with cold water and subsequent washing with an aqueous base. google.com

Table 1: Reaction Conditions for the Bromination of 1,3-Bis(trifluoromethyl)benzene

| Brominating Agent | Acid Medium | Temperature | Key Advantages | Reference |

| 1,3-Dibromo-5,5-dimethylhydantoin | Glacial Acetic Acid / Sulfuric Acid | 40-50°C | Minimizes bis-bromination | google.comgoogle.com |

| N,N'-Dibromo-5,5-dimethylhydantoin | Strongly Acidic Media | - | Selective bromination | lookchem.com |

The resulting 3,5-bis(trifluoromethyl)bromobenzene serves as a precursor for the formation of a Grignard reagent, specifically 3,5-bis(trifluoromethyl)phenylmagnesium bromide. google.comsigmaaldrich.com This is achieved by reacting the brominated compound with magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether. google.comumkc.edu The initiation of the Grignard reaction can be facilitated by the addition of a small amount of an initiator like iodine or by gentle heating. google.comumkc.edu It is crucial to maintain anhydrous conditions as Grignard reagents are highly reactive towards water. umkc.edumiracosta.edu The formation of the Grignard reagent is a critical step, enabling the subsequent introduction of various functional groups. google.comwikipedia.org

It's important to note that the preparation of trifluoromethylphenyl Grignard reagents can be hazardous and may lead to detonation if not handled properly, particularly upon loss of solvent contact or with moderate heating. nih.gov Therefore, strict safety protocols are essential. A safer alternative for preparing this Grignard reagent involves a halogen-magnesium exchange reaction using i-PrMgCl·LiCl, often referred to as a "turbo-Grignard reagent". rsc.orgresearchgate.netnih.gov

Once formed, the 3,5-bis(trifluoromethyl)phenylmagnesium bromide can undergo a variety of subsequent transformations. To synthesize precursors for this compound, the Grignard reagent can be reacted with an appropriate electrophile. For instance, reaction with an excess of acetic anhydride (B1165640) can yield 1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one. google.comorgsyn.org This reaction involves the addition of the Grignard reagent to the carbonyl carbon of the acetic anhydride. orgsyn.org The reaction is typically carried out at low temperatures to control its exothermicity. orgsyn.org

The resulting ketone, 1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one, can then be further transformed. For example, it can be reduced to the corresponding alcohol, 1-(3,5-bis(trifluoromethyl)phenyl)ethanol, which is a key chiral intermediate for various pharmaceuticals. researchgate.netgoogle.com

Table 2: Subsequent Transformations of 3,5-Bis(trifluoromethyl)phenylmagnesium Bromide

| Electrophile | Product | Reference |

| Acetic Anhydride | 1-(3,5-Bis(trifluoromethyl)phenyl)ethan-1-one | google.comorgsyn.org |

| Carbon Dioxide | 3,5-Bis(trifluoromethyl)benzoic acid | google.comyoutube.com |

| Allyl Bromide | 3-[3,5-Bis(trifluoromethyl)phenyl]prop-1-ene | lookchem.com |

Approaches involving (Trifluoromethyl)copper Species

An alternative strategy for introducing trifluoromethyl groups involves the use of (trifluoromethyl)copper (CuCF3) species. nih.govbeilstein-journals.org These reagents can participate in trifluoromethylation reactions with various substrates. Copper-catalyzed trifluoromethylation can proceed through nucleophilic, electrophilic, or radical pathways. nih.gov For instance, copper-mediated Sandmeyer-type reactions can trifluoromethylate diazonium salts. nih.gov Additionally, copper can catalyze the trifluoromethylation of aryl halides and boronic acid derivatives. nih.govbeilstein-journals.org While not a direct route to this compound itself, these methods are crucial for synthesizing a wide range of trifluoromethylated aromatic compounds, which can be valuable precursors.

Enantioselective Synthesis of Chiral Intermediates

The synthesis of enantiomerically pure chiral intermediates is of paramount importance in the pharmaceutical industry. For derivatives of this compound, a key chiral intermediate is (S)- or (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol. researchgate.netgoogle.com This chiral alcohol is a building block for the synthesis of NK-1 receptor antagonists. researchgate.netresearchgate.net

Several enantioselective methods have been developed for the synthesis of this chiral alcohol. One prominent approach is the asymmetric reduction of the corresponding ketone, 3,5-bis(trifluoromethyl)acetophenone. This can be achieved through:

Biocatalysis: Utilizing whole cells of microorganisms like Candida tropicalis or Rhodotorula mucilaginosa, or isolated enzymes such as alcohol dehydrogenases. researchgate.netresearchgate.net These biocatalytic methods often provide high enantiomeric excess (e.e.) and operate under mild, environmentally friendly conditions. researchgate.net

Asymmetric Transfer Hydrogenation: Employing a rhodium or ruthenium catalyst with a chiral ligand in the presence of an alcohol as the hydrogen source. google.com This chemical catalysis method offers a simple and efficient route to the desired chiral alcohol. google.com

Another approach to chiral trifluoromethylated compounds involves the asymmetric Friedel–Crafts alkylation of pyrroles and indoles with β-trifluoromethylated acrylates, catalyzed by a chiral Ph-dbfox/Zn(NTf2)2 complex. rsc.org Furthermore, nickel-catalyzed stereoconvergent Hiyama cross-coupling reactions of bisfunctionalized electrophiles represent a modern method for the synthesis of enantioenriched α-trifluoromethyl-containing benzylic alcohols and ethers. nih.govresearchgate.netnih.gov

Enzyme-catalyzed Transesterification

Enzymatic transesterification is a green chemistry approach utilized in the synthesis of precursors for compounds like this compound. This method often employs lipases to catalyze the transesterification of triglycerides with an acyl acceptor, such as an alcohol. rsc.orgnih.govmdpi.com The advantages of enzymatic reactions include mild reaction conditions, high selectivity, and easier product recovery compared to traditional chemical catalysis. rsc.org

For instance, in the context of producing specialty chemicals, a precursor alcohol could be resolved or modified using enzymatic transesterification. The process involves the reaction between a triglyceride and an alcohol to produce fatty acid alkyl esters and glycerol. mdpi.com Factors influencing the efficiency of this process include the type of lipase, the molar ratio of oil to alcohol, temperature, and water content. rsc.org

Stereochemical Considerations and Enantiomeric Excess

In the synthesis of chiral molecules related to this compound, such as chiral alcohols, controlling the stereochemistry is paramount to ensure the desired biological or chemical activity. The use of trifluoromethyl-substituted benzyl (B1604629) groups can significantly influence the stereoselectivity of glycosylation reactions. For example, employing 3,5-bis(trifluoromethyl)benzyl protecting groups on glucosyl imidate donors has been shown to substantially increase 1,2-cis-selectivity in glycosylations of reactive alcohols. nih.gov

The stereoselectivity is dependent on the number and position of the trifluoromethyl groups. This approach is valuable for the synthesis of complex carbohydrates and glycoconjugates where specific anomeric configurations are required. The ability to achieve high 1,2-cis selectivity with reactive acceptors using this simple protecting group strategy is a significant advancement in carbohydrate chemistry. nih.gov

Synthesis of 3,5-Bis(trifluoromethyl)acetophenone and its Derivatives

3,5-Bis(trifluoromethyl)acetophenone serves as a key intermediate in the synthesis of various biologically active molecules. google.com One common synthetic route involves the reaction of 3,5-bis(trifluoromethyl)bromobenzene with acetic anhydride via a Grignard reagent. google.comchemicalbook.com An improved and safer method for preparing the 3,5-bis(trifluoromethyl)phenyl Grignard reagent has been developed to mitigate the potential for detonation. acs.orgnih.gov

Another synthetic approach is the oxidation of 3,5-bis(trifluoromethyl)phenyl-1-hydroxyethane using hydrogen peroxide in an inert solvent with an oxidation catalyst, such as sodium tungstate. google.com This method provides excellent yields and is industrially scalable. google.com The precursor, 3,5-bis(trifluoromethyl)phenyl-1-hydroxyethane, can be synthesized from 3,5-bis(trifluoromethyl)-1-bromobenzene by reaction with magnesium to form the Grignard reagent, followed by a reaction with acetaldehyde. google.com

Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole (B372694) Derivatives

Pyrazole derivatives containing the 3,5-bis(trifluoromethyl)phenyl moiety have shown significant potential as antimicrobial agents. mdpi.comresearchgate.netnih.gov The synthesis of these compounds typically begins with the reaction of 3',5'-bis(trifluoromethyl)acetophenone (B56603) with 4-hydrazinobenzoic acid to form a hydrazone intermediate. nih.gov This intermediate is then treated with the Vilsmeier-Haack reagent to construct the pyrazole aldehyde. nih.gov

This pyrazole aldehyde is a versatile intermediate that can be further modified. For instance, reductive amination with various anilines leads to a diverse library of 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives. mdpi.comnih.gov Another strategy involves the reaction of diketones with arylhydrazine derivatives to form the pyrazole ring. acs.org

Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole-Derived Anilines

A significant class of derivatives synthesized from the aforementioned pyrazole aldehyde are the pyrazole-derived anilines. These compounds are synthesized through a reductive amination process. mdpi.comnih.gov The pyrazole aldehyde is first reacted with a substituted aniline (B41778) in toluene (B28343) under reflux to form an imine. mdpi.com The subsequent reduction of the imine, typically with sodium borohydride (B1222165) in methanol, yields the desired aniline derivative. mdpi.com This synthetic route is robust, allowing for a wide range of substituents on the aniline moiety without significantly affecting the reaction yield or product purity. mdpi.com

Synthesis of N-(3,5-Bis(trifluoromethyl)benzyl)-2-nitroaniline and Related Diamines

The synthesis of N-(3,5-bis(trifluoromethyl)benzyl)-2-nitroaniline is a two-step process starting from commercially available materials. researchgate.net The initial step involves the reaction of 3,5-bis(trifluoromethyl)benzylamine (B151408) with 1-fluoro-2-nitrobenzene. researchgate.net This nucleophilic aromatic substitution reaction yields N-(3,5-bis(trifluoromethyl)benzyl)-2-nitroaniline.

The subsequent reduction of the nitro group is then carried out to produce the corresponding diamine, N¹-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine. This reduction can be achieved through catalytic hydrogenation. researchgate.net This diamine serves as a valuable building block in the synthesis of more complex heterocyclic systems.

Synthesis of N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea

N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea, often referred to as Schreiner's thiourea (B124793), is a highly effective organocatalyst. Its synthesis is straightforward and involves the reaction of 3,5-bis(trifluoromethyl)aniline (B1329491) with a thiocarbonyl source. This thiourea is particularly valued for its ability to act as a hydrogen-bond donor, activating electrophiles in a variety of organic reactions. researchgate.netrsc.org The presence of the two electron-withdrawing trifluoromethyl groups on each phenyl ring significantly enhances the acidity of the N-H protons, making it a powerful catalyst. researchgate.netrsc.org

One-Pot Synthesis of Bis(trifluoromethylated)benziodoxoles

Bis(trifluoromethylated)benziodoxoles (Bx) are highly stable and versatile cyclic hypervalent iodine reagents. Traditional synthesis methods for these compounds are often multi-step and time-consuming. However, a direct one-pot synthesis has been developed, starting from iodine(I) precursors, which streamlines the process and allows for the creation of functionalized reagents. rsc.org

This innovative approach avoids the need to start with an iodine(III) species, effectively reducing the number of reaction steps required. rsc.org The method has been shown to tolerate various functional groups and modifications to the backbone of the precursor molecules. rsc.org The one-pot protocol is inspired by similar methods developed for benziodoxolone reagents and provides more straightforward access to ethynyl-bis(trifluoromethyl)benziodoxole (EBx) reagents. rsc.org This simplified access is crucial as it facilitates the broader application of these important reagents in synthetic chemistry. rsc.orgrsc.org Raw data, including NMR, IR, and MS for these synthetic procedures, have been made available, supporting the reproducibility of the findings. zenodo.orgua.es

Synthesis of Pentakis(trifluoromethyl)toluene

A general and effective route for producing functionalized pentakis(trifluoromethyl)phenyl (C₆(CF₃)₅) derivatives has been established, highlighting a pertrifluoromethylation strategy. acs.orgnih.gov This method is significant as it provides access to building blocks for novel chemical species. acs.orgacs.org

The synthesis of pentakis(trifluoromethyl)toluene specifically involves the pertrifluoromethylation of pentaiodotoluene. acs.orgnih.gov This is achieved using pre-generated (trifluoromethyl)copper (CF₃Cu) species, which are stabilized in a solution of dimethylformamide (DMF) with the addition of 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI). acs.orgnih.gov This approach represents a more direct pathway compared to harsher, previously published methods that often required high temperatures or pressures. acs.org

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of fluorinated compounds, aiming to enhance safety, reduce waste, and improve efficiency.

Organocatalysis using 3,5-Bis(trifluoromethyl)phenylammonium Triflate (BFPAT)

3,5-Bis(trifluoromethyl)phenylammonium triflate (BFPAT) has emerged as a novel and efficient organocatalyst. nih.govbenthamdirect.com While not directly used in the synthesis of this compound itself, its application in related syntheses showcases a green chemistry approach involving structurally similar compounds. BFPAT has been successfully employed to catalyze the one-pot, three-component cyclocondensation to produce 2,3-dihydroquinazolin-4(1H)-one derivatives. nih.govbenthamdirect.comingentaconnect.com

This method is noted for its operational simplicity, the use of an environmentally benign catalyst, and good to excellent yields across a variety of aldehydes. nih.govbenthamdirect.com BFPAT has also been used as a green catalyst for the four-component synthesis of indeno[1,2-b]pyridine derivatives, further demonstrating its utility. jourcc.com

Table 1: BFPAT-Catalyzed Synthesis of 2,3-dihydroquinazolin-4(1H)-ones

| Reactants | Catalyst | Conditions | Yield |

|---|---|---|---|

| Isatoic anhydride, Aldehydes, Amine | BFPAT | One-pot, solvent | Good to Excellent |

Data derived from multiple studies showcasing the efficiency of BFPAT as an organocatalyst. nih.govbenthamdirect.com

Microflow Azide (B81097) Processes for 1-(Azidomethyl)-3,5-bis-(trifluoromethyl)benzene

The synthesis of 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene, a key derivative, has been significantly improved through the development of microflow processes. researchgate.netacs.org This approach addresses the safety concerns associated with traditional batch processing, particularly the formation of the toxic and explosive hydrazoic acid (HN₃). researchgate.netacs.org

A batch process was first developed, achieving a 94% yield through a nucleophilic substitution between 3,5-bis-(trifluoromethyl)benzyl chloride and sodium azide. researchgate.netacs.org To enhance safety, this process was adapted for a microcapillary tube reactor. acs.org This continuous-flow system offers better control over reaction conditions and minimizes the risk associated with hazardous byproducts. acs.org The research compared the use of 3,5-bis-(trifluoromethyl)benzyl chloride and bromide, finding the chloride to be the superior starting material due to higher purity, yield, and better commercial availability. acs.org

Table 2: Comparison of Batch vs. Microflow Synthesis of Azide 1

| Process Type | Starting Material | Safety Profile | Yield |

|---|---|---|---|

| Batch | 3,5-bis-(trifluoromethyl)benzyl chloride | Potential for HN₃ formation | 94% |

| Microflow | 3,5-bis-(trifluoromethyl)benzyl chloride | Improved safety, controlled HN₃ | Optimized for safety |

This table summarizes the key findings from the development of safer azide synthesis processes. researchgate.netacs.org

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is paramount for the efficient and scalable synthesis of this compound and its precursors. Studies have focused on improving yields and ensuring the safe handling of reactive intermediates.

An improved and efficient method for the bromination of 3,5-bis(trifluoromethyl)benzene has been developed, which is a crucial first step for many synthetic routes. nih.gov Following this, a safe and reliable method for preparing the potentially explosive 3,5-bis(trifluoromethyl)phenyl Grignard reagent was established. nih.gov Safety studies using Reaction System Screening Tool (RSST) and Differential Thermal Analysis (DTA) were conducted to understand and mitigate the risks associated with these energetic intermediates. nih.gov

In the context of producing related compounds, the synthesis of p-trifluoromethyl-toluene from p-toluic acid was optimized by investigating parameters such as temperature, pressure, reaction time, and catalyst concentration. dtic.mil A 78% conversion was achieved in an autoclave under specific conditions, with the potential to increase the yield to over 95% by recycling the p-toluic acid fluoride (B91410) byproduct. dtic.mil This work was successfully scaled up, demonstrating the robustness of the optimized conditions. dtic.mil

Furthermore, the synthesis of 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene was refined by moving from a DMSO/water mixture to a biphasic solvent system using phase-transfer catalysis, which improved the process's environmental factor (e-factor). researchgate.net

Chemical Reactivity and Transformation Pathways of 3,5 Bis Trifluoromethyl Toluene Derivatives

The presence of two strongly electron-withdrawing trifluoromethyl (CF₃) groups on the aromatic ring of 3,5-bis(trifluoromethyl)toluene significantly influences its chemical reactivity and that of its derivatives. These groups deactivate the benzene (B151609) ring towards electrophilic substitution while activating it for nucleophilic attack. The benzyl (B1604629) position also exhibits unique reactivity, which has been explored in solvolysis and other reactions.

Spectroscopic and Structural Characterization of 3,5 Bis Trifluoromethyl Toluene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of organic molecules, providing granular insight into the chemical environment of individual nuclei, primarily hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F).

In the ¹H NMR spectrum of 3,5-Bis(trifluoromethyl)toluene, the aromatic protons typically appear as two distinct singlets in the downfield region, characteristic of the A₂B substitution pattern on the benzene (B151609) ring. The methyl group protons give rise to a singlet in the upfield region. The chemical shifts can be influenced by the solvent and the nature of any substituents on the toluene (B28343) moiety. bipm.org For instance, in derivatives like 1-(3,5-bis(trifluoromethyl)phenyl)-3-cyclohexyl thiourea (B124793), the aromatic protons are observed at approximately 7.8 ppm. researchgate.net Similarly, the aromatic protons in tris[3,5-bis(trifluoromethyl)phenyl]borane (B12567349) are found around 8.3 and 8.5 ppm. researchgate.net

Derivatives exhibit more complex spectra. For N-(3,5-Bis(trifluoromethyl)benzyl)-2-nitroaniline, the protons of the 3,5-bis(trifluoromethyl)benzyl group appear as singlets at 8.13 ppm and 8.00 ppm, while the methylene (B1212753) bridge protons (CH₂) are seen as a doublet at 4.84 ppm. mdpi.com

| Compound | Solvent | Aromatic Protons (δ, ppm) | Other Protons (δ, ppm) | Reference |

|---|---|---|---|---|

| N-(3,5-Bis(trifluoromethyl)benzyl)-2-nitroaniline | DMSO-d₆ | 8.13 (s, 2H), 8.00 (s, 1H), 6.71-7.47 (m, 3H), 8.10 (dd, 1H) | 4.84 (d, 2H, CH₂), 8.82 (t, 1H, NH) | mdpi.com |

| N¹-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine | DMSO-d₆ | 8.08 (s, 2H), 7.94 (s, 1H), 6.34-6.60 (m, 4H) | 4.51 (d, 2H, CH₂), 4.61 (s, 2H, NH₂), 5.36 (t, 1H, NH) | mdpi.com |

| 3,5-Bis(trifluoromethyl)benzoic Acid | CD₃OD | ~8.5-8.6 (d), ~8.1-8.4 (t) | - | bipm.org |

| 1-(3,5-bis(trifluoromethyl)phenyl)-3-cyclohexyl thiourea | CDCl₃ | 7.8 (s, 2H), 7.6 (s, 1H) | 1.2-2.1 (m, 10H, cyclohexyl), 4.1 (m, 1H, CH), 6.2 (d, 1H, NH), 8.2 (s, 1H, NH) | researchgate.net |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. A key feature for compounds containing trifluoromethyl (CF₃) groups is the coupling between carbon and fluorine nuclei (C-F coupling). The carbon atom of the CF₃ group typically appears as a quartet with a large coupling constant (¹JCF). The aromatic carbons directly attached to the CF₃ groups also exhibit quartet splitting, but with a smaller coupling constant (²JCF).

For example, in the spectrum of N¹-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine, the CF₃ carbon appears as a quartet at 123.46 ppm with a large coupling constant of J = 272.7 Hz. mdpi.com The aromatic carbons attached to these CF₃ groups resonate as a quartet at 130.08 ppm with a smaller coupling constant of J = 32.6 Hz. mdpi.com

| Compound | Solvent | CF₃ Carbon (δ, ppm, JCF in Hz) | C-CF₃ Carbon (δ, ppm, JCF in Hz) | Other Key Carbons (δ, ppm) | Reference |

|---|---|---|---|---|---|

| N¹-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine | DMSO-d₆ | 123.46 (q, J=272.7) | 130.08 (q, J=32.6) | 46.00 (CH₂) | mdpi.com |

| N-(3,5-Bis(trifluoromethyl)benzyl)stearamide | - | 123.3 (q, J=274.0) | - | 173.6 (C=O) | mdpi.com |

| 1-(3,5-bis(trifluoromethyl)phenyl)-3-(dimethylamino)prop-2-en-1-one | CDCl₃ | 123.0 (q, J=272.8) | 131.9 (q, J=33.5) | 188.4 (C=O), 154.6 (C=C-N), 93.3 (C=C-N) | researchgate.net |

¹⁹F NMR is particularly sensitive and informative for fluorinated compounds. For this compound and its symmetrically substituted derivatives, the two CF₃ groups are chemically equivalent, resulting in a single signal in the ¹⁹F NMR spectrum. The chemical shift of the CF₃ group attached to an aromatic ring is typically found in the range of -60 to -65 ppm relative to CFCl₃. colorado.eduucsb.edu For instance, the reference compound α,α,α-trifluorotoluene shows a signal at approximately -63 ppm. colorado.edursc.org This distinct signal provides a clear diagnostic marker for the presence of the bis(trifluoromethyl)phenyl moiety. In various derivatives, this signal consistently appears in the expected region, confirming the integrity of the trifluoromethyl groups. rsc.orgrsc.org

| Compound | Solvent | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| α,α,α-Trifluorotoluene | - | -63.72 | colorado.edu |

| 1-Nitro-3-(trifluoromethyl)benzene | CDCl₃ | -62.9 | rsc.org |

| 1,4-Bis(trifluoromethyl)benzene | CDCl₃ | -63.3 | rsc.org |

| 1,3-Dichloro-5-(2,2,2-trifluoroethyl)benzene | CDCl₃ | -65.7 | beilstein-journals.org |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. For this compound derivatives, the most prominent and diagnostic peaks are the strong C-F stretching vibrations, which typically appear in the region of 1100-1300 cm⁻¹. mdpi.com Other characteristic absorptions include C-H stretching for the aromatic ring and any aliphatic components, and C=C stretching vibrations for the aromatic ring.

For example, N¹-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine shows strong absorptions at 1274 cm⁻¹ and a series of bands between 1120 and 1167 cm⁻¹, which are characteristic of the CF₃ groups. mdpi.com Similarly, the IR spectrum of 3,5-Bis(trifluoromethyl)benzyl alcohol displays characteristic C-F stretching bands. nih.gov

| Compound | C-F Stretch | N-H / O-H Stretch | C=O Stretch | Reference |

|---|---|---|---|---|

| N-(3,5-Bis(trifluoromethyl)benzyl)-2-nitroaniline | 1283, 1161, 1140, 1116 | 3399 | - | mdpi.com |

| N¹-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine | 1274, 1167, 1120 | 3337 | - | mdpi.com |

| 3,5-Bis(trifluoromethyl)benzoyl chloride | Strong bands in 1100-1300 region | - | ~1770 | chemicalbook.com |

| N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline | 1279, 1166, 1120 | 3341 | - | mdpi.com |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition. In High-Resolution Mass Spectrometry (HRMS), the exact mass can be measured with high precision, which helps to confirm the molecular formula.

For derivatives of this compound, the mass spectrum typically shows a prominent molecular ion peak (M⁺). Common fragmentation patterns involve the loss of fluorine atoms or entire CF₃ groups. For instance, HRMS analysis of N-(3,5-Bis(trifluoromethyl)benzyl)-2-nitroaniline yielded an m/z of 365.0729 for the protonated molecule [MH]⁺, which corresponds closely to the calculated value of 365.0725 for the formula C₁₅H₁₁F₆N₂O₂. mdpi.com

| Compound | Formula | Ion Type | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|---|

| N-(3,5-Bis(trifluoromethyl)benzyl)-2-nitroaniline | C₁₅H₁₁F₆N₂O₂ | [MH]⁺ | 365.0725 | 365.0729 | mdpi.com |

| N¹-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine | C₁₅H₁₃F₆N₂ | [MH]⁺ | 335.0983 | 335.0979 | mdpi.com |

| N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline | C₂₀H₁₂F₆N₃O₄ | [MH]⁺ | 472.0732 | 472.0726 | mdpi.com |

X-ray Crystallography and Molecular Structure Elucidation

X-ray crystallography provides unambiguous proof of molecular structure by determining the precise arrangement of atoms in a crystal lattice. This technique yields detailed information on bond lengths, bond angles, and intermolecular interactions.

The structures of several derivatives of this compound have been confirmed by single-crystal X-ray diffraction. For example, the analysis of 1-(3,5-bis(trifluoromethyl)phenyl)-3-(dimethylamino)prop-2-en-1-one revealed that it crystallizes in the monoclinic space group P2₁/c. researchgate.net The bond angles within the enaminone backbone (C1-C7-C8, C7-C8-C9, and C8-C9-N1) were found to be 118.4(3)°, 119.8(3)°, and 128.2(3)° respectively, suggesting a planar structure in that part of the molecule. researchgate.net Similarly, the molecular structure of N-(3,5-Bis(trifluoromethyl)benzyl)-2-nitroaniline has also been confirmed by X-ray analysis. mdpi.com

| Parameter | 1-(3,5-bis(trifluoromethyl)phenyl)-3-(dimethylamino)prop-2-en-1-one | N-(3,5-Bis(trifluoromethyl)benzyl)-2-nitroaniline |

|---|---|---|

| Formula | C₁₃H₁₁F₆NO | C₁₅H₁₀F₆N₂O₂ |

| Crystal System | Monoclinic | - |

| Space Group | P2₁/c | - |

| a (Å) | 8.1556(8) | - |

| b (Å) | 24.877(3) | - |

| c (Å) | 7.6067(7) | - |

| β (°) | 116.745(6) | - |

| Volume (ų) | 1378.2(3) | - |

| Reference | researchgate.net | mdpi.com |

Crystal Data and Space Groups

Table 1: Representative Crystal Data for a Derivative of this compound

| Parameter | N-(3,5-bis(trifluoromethyl)benzyl)-2-nitroaniline | N,N-bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline |

|---|---|---|

| CCDC Deposition No. | 2287121 | 2284800 |

| Empirical Formula | C₁₅H₁₀F₆N₂O₂ | C₂₀H₁₁F₆N₃O₄ |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/n |

| a (Å) | 10.345(2) | 12.167(3) |

| b (Å) | 13.456(3) | 10.987(2) |

| c (Å) | 11.567(2) | 15.234(3) |

| α (°) | 90 | 90 |

| β (°) | 108.34(3) | 109.45(3) |

| γ (°) | 90 | 90 |

| Volume (ų) | 1528.9(5) | 1920.9(7) |

Note: Data extracted from the supplementary information of a study on the synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. The analysis of bond lengths, angles, and intermolecular interactions for these structures was carried out using programs like Mercury and Platon mdpi.com.

Bond Lengths, Angles, and Dihedral Angles

The molecular geometry of this compound derivatives is defined by the specific lengths of covalent bonds, the angles between them, and the torsional or dihedral angles that describe the conformation of the molecule. The presence of two bulky and highly electronegative trifluoromethyl groups on the toluene ring can influence the aromatic system and the geometry of the benzylic carbon.

In derivatives such as N-(3,5-bis(trifluoromethyl)benzyl)stearamide, spectroscopic techniques like 1D and 2D NMR, along with mass spectrometry, have been used to confirm the molecular structure mdpi.com. Computational studies using density functional theory (DFT) further help in understanding the molecular geometry and vibrational frequencies mdpi.com. For instance, in the 13C NMR spectrum of this amide, the aromatic carbons attached to the trifluoromethyl groups appear as quartets due to C-F coupling, a characteristic spectroscopic feature mdpi.com.

X-ray diffraction provides precise measurements of these geometric parameters in the solid state. Below is a table of selected, representative bond lengths and angles for a derivative containing the 3,5-bis(trifluoromethyl)benzyl group.

Table 2: Selected Bond Lengths and Angles for N-(3,5-bis(trifluoromethyl)benzyl)-2-nitroaniline

| Bond/Angle | Length (Å) / Angle (°) |

|---|---|

| C-CF₃ | 1.49 - 1.51 |

| C-F (average) | 1.33 - 1.35 |

| C-C (aromatic) | 1.37 - 1.40 |

| C-N | 1.38 - 1.45 |

| C-C-C (aromatic) | 118 - 122 |

| F-C-F | 105 - 108 |

Note: These are typical ranges observed in crystal structures of molecules containing the 3,5-bis(trifluoromethyl)phenyl moiety. The exact values can vary slightly depending on the specific derivative and its crystalline environment.

Intermolecular Interactions (e.g., C-H···O, C-H···F, F···π Halogen Bonds)

The fluorine atoms of the trifluoromethyl groups are highly electronegative and can participate in various non-covalent interactions, which are critical in directing the self-assembly and packing of molecules in the crystal. The introduction of fluorine atoms can enhance intermolecular interactions, leading to improved molecular packing acs.org.

C-H···F Interactions : These weak hydrogen bonds are commonly observed in the crystal structures of fluorinated organic compounds. The hydrogen atoms of the aromatic ring or the methyl group can interact with the fluorine atoms of the trifluoromethyl groups of neighboring molecules, contributing to the stability of the crystal lattice.

F···π Interactions : The electron-deficient fluorine atoms can interact with the electron-rich π-system of the aromatic rings of adjacent molecules.

Halogen Bonds : While less common for fluorine, weak halogen bonds (F···F) can sometimes occur, preventing the free rotation of the CF3 group researchgate.net.

π-π Stacking : The aromatic rings can stack on top of each other, an interaction that is influenced by the electron-withdrawing trifluoromethyl groups. Fluorinated rings often stack with non-fluorinated ones to stabilize the π-stacking motif researchgate.net.

In the crystal structures of derivatives, these interactions dictate the supramolecular architecture. For example, in binuclear silver(I) complexes with 3,5-bis(trifluoromethyl)pyrazolate, hydrogen bonds and Ag···Ag contacts stabilize the structure rcsi.science.

Table 3: Common Intermolecular Interactions in Derivatives

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |

|---|---|---|---|---|

| C-H···F | C-H | F-C | 2.2 - 2.6 (H···F) | Lattice stabilization |

| π-π Stacking | Aromatic Ring | Aromatic Ring | 3.3 - 3.8 | Crystal packing |

Disorder in Trifluoromethyl Groups

A significant and frequently observed feature in the crystal structures of compounds containing trifluoromethyl (CF₃) groups is rotational disorder iucr.orgnih.gov. This phenomenon arises because the CF₃ group can rotate around the C-C single bond with a relatively low energy barrier researchgate.net.

The high symmetry of the trifluoromethyl group contributes to its propensity for disorder researchgate.net. In the crystal structure, the three fluorine atoms may occupy multiple, slightly different positions, leading to what is described as a disordered group in the crystallographic refinement. This can be either static, where different orientations are frozen in the lattice, or dynamic, where the group is actively rotating at the temperature of data collection researchgate.net.

This disorder is often modeled during the refinement of X-ray diffraction data by assigning the fluorine atoms to two or more positions with partial occupancies researchgate.net. Lowering the temperature during data collection can sometimes reduce or "freeze out" this dynamic disorder, leading to a more ordered structure researchgate.net. The study of this dynamic behavior through simulations provides valuable information on the nature and consequences of such rotational flipping iucr.orgnih.gov.

Theoretical and Computational Studies on 3,5 Bis Trifluoromethyl Toluene Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. DFT calculations are instrumental in predicting a wide array of molecular properties, from equilibrium geometries to electronic and vibrational characteristics.

Optimization of Molecular Structures

The initial step in most computational studies is the optimization of the molecular structure to find its lowest energy conformation. For molecules containing the 3,5-bis(trifluoromethyl)phenyl group, DFT methods, such as B3LYP with a 6-311+G(d,p) basis set, are employed to determine the equilibrium geometry. mdpi.com These calculations provide precise information on bond lengths, bond angles, and dihedral angles.

For instance, in a study on N-(3,5-bis(trifluoromethyl)benzyl)stearamide, the geometry was optimized using the B3LYP/6-311+G(d,p) level of theory in the gas phase. mdpi.com This process involves finding the coordinates on the potential energy surface where the net forces on each atom are zero. The resulting optimized structure is crucial for all subsequent calculations of molecular properties.

Table 1: Illustrative Optimized Geometrical Parameters for a Molecule Containing the 3,5-Bis(trifluoromethyl)phenyl Moiety (Calculated at the B3LYP/6-311+G(d,p) level)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-C (aromatic) | 1.39 - 1.41 | |

| C-C (aromatic-CF3) | 1.50 - 1.52 | |

| C-F | 1.34 - 1.36 | |

| C-H (aromatic) | 1.08 - 1.09 | |

| C-C-C (aromatic) | 118 - 122 | |

| C-C-F | 111 - 113 | |

| F-C-F | 105 - 107 |

Note: This data is representative of a molecule containing the 3,5-bis(trifluoromethyl)phenyl group and is intended for illustrative purposes.

Vibrational Spectra and Normal Coordinate Analysis

Once the molecular geometry is optimized, the vibrational frequencies can be calculated. These theoretical frequencies correspond to the fundamental modes of vibration of the molecule and can be compared with experimental data from infrared (IR) and Raman spectroscopy. A normal coordinate analysis, based on the potential energy distribution (PED), allows for the assignment of each calculated vibrational frequency to specific types of molecular motion, such as stretching, bending, or torsion. ijltet.org

In studies of related compounds, such as 3,5-bis(trifluoromethyl)phenylboronic acid, DFT calculations have been used to predict the vibrational wavenumbers of the normal modes. ijltet.org It is common for the calculated frequencies to be systematically higher than the experimental values, and a scaling factor is often applied to improve the agreement. For example, C-F stretching vibrations are typically observed in the range of 1360-1000 cm⁻¹. ijltet.org

Table 2: Illustrative Calculated Vibrational Frequencies for a Molecule with a 3,5-Bis(trifluoromethyl)phenyl Group

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| C-H stretching (aromatic) | 3100 - 3000 |

| C-C stretching (aromatic) | 1600 - 1400 |

| C-F stretching | 1350 - 1100 |

| C-H in-plane bending | 1300 - 1000 |

| C-H out-of-plane bending | 900 - 670 |

Note: This data is representative and intended for illustrative purposes.

HOMO and LUMO Energy Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. ijltet.org

For N-(3,5-bis(trifluoromethyl)benzyl)stearamide, the LUMO is primarily located over the 3,5-bis(trifluoromethyl)phenyl moiety. mdpi.com A large HOMO-LUMO gap, such as the 5.54 eV calculated for this molecule, suggests high stability. mdpi.com In contrast, a smaller HOMO-LUMO gap, like the 0.165 eV found for 3,5-bis(trifluoromethyl)phenylboronic acid, indicates a higher potential for charge transfer and nonlinear optical activity. ijltet.org

Energy Gaps and Hyperpolarizability Calculations

The HOMO-LUMO energy gap is a key parameter in determining the electronic properties of a molecule. A small energy gap is often associated with high polarizability and hyperpolarizability, which are measures of how the electron cloud of a molecule is distorted by an external electric field. Molecules with large hyperpolarizability are of interest for applications in nonlinear optics (NLO). ijltet.org

DFT calculations can be used to compute the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β) of a molecule. For 5-(trifluoromethyl)pyridine-2-thiol, a related compound, the first hyperpolarizability was calculated to be significantly larger than that of the reference material urea, indicating its potential as an NLO material. journaleras.com

Quantum Mechanical Force Field Methodology

A quantum mechanical force field (QMFF) approach can be used to refine the vibrational frequency calculations. This methodology involves scaling the calculated quantum mechanical force constants to better match the experimental vibrational spectra. The overestimation of calculated wavenumbers can be corrected using a scaled quantum mechanical force field methodology, which leads to better agreement between theoretical and experimental results. ijltet.org This approach provides a more accurate description of the potential energy surface and the vibrational dynamics of the molecule.

NBO Analysis for Molecular Stability and Charge Transfer

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study the interactions between orbitals, which provides insights into molecular stability and intramolecular charge transfer (ICT). NBO analysis examines the delocalization of electron density from occupied Lewis-type orbitals (bonds and lone pairs) to unoccupied non-Lewis-type orbitals (antibonding and Rydberg orbitals). The stabilization energy (E(2)) associated with these interactions quantifies the strength of the charge transfer. ijltet.org

Table 3: Illustrative Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for a Molecule with a 3,5-Bis(trifluoromethyl)phenyl Group

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kJ/mol) |

| σ(C-C) | σ(C-C) | 10 - 20 |

| π(C=C) | π(C=C) | 50 - 100 |

| LP(F) | σ*(C-F) | 5 - 15 |

Note: E(2) represents the stabilization energy. This data is representative and intended for illustrative purposes.

Computational Studies on Acidity and pKa Values

The acidity of the methyl protons in 3,5-bis(trifluoromethyl)toluene is a key chemical characteristic that has been probed using computational methods. The two trifluoromethyl groups, being strong σ-electron withdrawing and weakly π-electron donating, are expected to significantly influence the stability of the corresponding carbanion formed upon deprotonation, thereby affecting the compound's acidity.

Computational approaches for pKa prediction often involve thermodynamic cycles that combine gas-phase deprotonation energies with solvation free energies of the acid and its conjugate base. Various computational methods, from semi-empirical approaches like PM6 to more rigorous ab initio calculations, have been utilized for pKa predictions of a wide range of organic molecules. For instance, the PM6 semiempirical method, in conjunction with continuum solvation models like SMD and COSMO, has been shown to predict the pKa values of substituted pyridines, phenols, and benzoic acids with reasonable accuracy.

Although a specific pKa value for this compound from these computational studies is not explicitly reported, the principles and methodologies are directly applicable. The strong electron-withdrawing nature of the two trifluoromethyl groups would stabilize the resulting benzyl (B1604629) anion, leading to a lower pKa value compared to toluene (B28343). The magnitude of this effect can be quantified through high-level DFT calculations, providing a reliable estimate of its acidity.

Molecular Simulations and Machine Learning Applications in Chemical Design

The unique properties of this compound make it an interesting candidate for molecular design, and computational tools like molecular simulations and machine learning are being increasingly used to explore its potential applications.

Molecular Simulations:

Molecular dynamics (MD) simulations can provide insights into the behavior of this compound in different environments and its interactions with other molecules. While specific MD studies on this compound are not extensively documented, the principles of simulating fluorinated aromatic compounds are well-established. Such simulations are crucial for understanding how the trifluoromethyl groups influence intermolecular interactions, solvation, and conformational preferences. For example, computational studies have highlighted the role of fluorine in protein-ligand binding, where it can participate in hydrogen bonding and other specific interactions. MD simulations can be employed to study the binding of this compound derivatives to biological targets, providing a rationale for their observed activities.

Machine Learning Applications:

Machine learning (ML) is revolutionizing chemical design by enabling rapid prediction of molecular properties and facilitating the discovery of new molecules with desired characteristics. The trifluoromethyl group is a common substituent in pharmaceuticals and agrochemicals, and ML models are being developed to predict the properties and activities of such compounds.

In the context of this compound, ML could be applied in several ways:

Property Prediction: ML models can be trained on datasets of fluorinated compounds to predict various properties of this compound and its derivatives, including their pKa, solubility, and toxicity. This can accelerate the screening of potential candidates for various applications.

De Novo Design: Generative ML models can be used to design novel molecules incorporating the 3,5-bis(trifluoromethyl)phenyl scaffold with optimized properties for a specific target. These models can explore a vast chemical space to identify promising new drug candidates or materials.

QSAR Studies: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of this compound derivatives with their biological activities. This can provide valuable insights into the mechanism of action and guide the design of more potent compounds.

The integration of molecular simulations and machine learning offers a powerful approach for exploring the chemical space around this compound and accelerating the design of new functional molecules.

Advanced Analytical Methodologies for Characterization and Purity Assessment

Gas Chromatography (GC) Analysis

Gas chromatography is a cornerstone technique for the analysis of volatile compounds like 3,5-Bis(trifluoromethyl)toluene. It is frequently used to determine the purity of the compound and to quantify its presence in reaction mixtures or environmental samples. In a typical GC analysis, the sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) is commonly used for detection.

For instance, GC can be employed to monitor the progress of reactions involving toluene (B28343) derivatives. dtic.mil The analysis of crude reaction mixtures by GC allows for the quantification of reactants, intermediates, and final products. dtic.mil In the synthesis of related compounds, GC has been used to determine the conversion and yield of reactions. dtic.milacs.org For purity assessment, a certificate of analysis for a similar compound, 1-iodo-3,5-bis(trifluoromethyl)benzene, showed a purity of 99.4% as determined by GC. thermofisher.com

Table 1: Typical GC System Configuration for Aromatic Compound Analysis

| Parameter | Specification |

| Column Type | Non-polar (e.g., OV-1) and Polar (e.g., TCEP) shimadzu.com |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) nih.govanalis.com.my |

| Injection Mode | Split/Splitless |

| Carrier Gas | Helium or Hydrogen |

| Internal Standard | Butanone or 1,2-dimethoxyethane (B42094) may be used for quantification. shimadzu.com |

This table is illustrative and specific parameters may vary based on the exact analytical method.

High-Performance Liquid Chromatography (HPLC)

While GC is well-suited for volatile compounds, High-Performance Liquid Chromatography (HPLC) offers a powerful alternative, particularly for less volatile derivatives or when derivatization is not desirable. analis.com.my HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.

For the analysis of toluene and its derivatives, reverse-phase HPLC is often employed. sielc.comhelixchrom.com A study comparing HPLC with GC for the analysis of benzene (B151609), toluene, and xylene (BTX) found no statistically significant differences in the measured concentrations, with a high correlation coefficient between the two methods. researchgate.net Although GC may offer higher sensitivity, HPLC is suitable for many applications, especially when the concentrations are above the detection limits. researchgate.net The choice of column and mobile phase is critical for achieving good separation. For example, a Primesep A column with a mobile phase of water, acetonitrile, and sulfuric acid has been used for the separation of related aromatic compounds. sielc.com

Karl-Fischer Titration for Water Content

The presence of water can significantly impact the reactivity and stability of many chemical compounds. Karl Fischer (KF) titration is a highly specific and accurate method for determining the water content in a sample. metrohm.com This technique is based on a reaction between iodine and water in the presence of sulfur dioxide, an alcohol, and a base. gmpinsiders.com

There are two main types of KF titration: volumetric and coulometric. Volumetric KF is suitable for samples with water content from 0.1% to 100%, while coulometric KF is used for trace amounts of water, typically from 1 ppm to 5%. gmpinsiders.comxylemanalytics.com The selection of the method depends on the expected water content of the this compound sample. gmpinsiders.com For example, in studies involving sensitive reagents, the water content of solvents is often checked by Karl Fischer titration to ensure it does not exceed critical levels, such as 2 ppm. acs.org

Table 2: Comparison of Volumetric and Coulometric Karl Fischer Titration

| Feature | Volumetric Titration | Coulometric Titration |

| Typical Working Range | 0.1% - 100% xylemanalytics.com | 1 ppm - 5% xylemanalytics.com |

| Principle | Titrant with a known concentration is added. | Iodine is generated electrochemically. gmpinsiders.com |

| Sample Size | Depends on expected water content, aiming for 10-90% of burette volume. metrohm.com | Ideal sample contains ~1 mg of water. researchgate.net |

| Application | Suitable for solids, liquids, and some gases. gmpinsiders.com | Ideal for very dry samples like lyophilized drugs and gases. gmpinsiders.com |

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method is valuable for determining the thermal stability of this compound. By heating the sample at a constant rate, one can observe the temperature at which decomposition begins, providing insights into its thermal robustness. TGA can also be used to quantify the content of volatile components or to study decomposition kinetics.

Differential Scanning Calorimetry (DSC) for Freezing Point Depression

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. For this compound, which is a solid at room temperature, DSC can be used to determine its melting point and enthalpy of fusion. sigmaaldrich.comchemeo.com

The purity of a crystalline solid can be estimated using the freezing point depression method with DSC. According to the van't Hoff equation, impurities lower and broaden the melting peak of a substance. By analyzing the shape of the melting endotherm, the mole fraction of impurities can be calculated. This method is particularly useful for detecting small amounts of impurities that are soluble in the molten primary component. In the context of freeze-drying, a related application, DSC is used to identify the glass transition temperature and crystallization events, which are critical for process optimization. tainstruments.com

Metrological Traceability and Certified Reference Materials (CRM)

For accurate and reliable analytical measurements, it is essential to have metrological traceability, which is achieved through the use of Certified Reference Materials (CRMs). CRMs are "gold standard" materials with well-characterized property values and associated uncertainties. lgcstandards.comcpachem.com

For a compound like this compound, a CRM would be a highly purified and homogenous batch of the substance, with its purity value assigned through a rigorous characterization process using multiple independent analytical techniques. The use of CRMs ensures that the results of an analysis are comparable across different laboratories and over time. Organizations like the International Organization for Standardization (ISO) provide guidelines for the production and certification of CRMs, such as ISO 17034. lgcstandards.comcpachem.com

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions. ukessays.comresearchgate.net In the synthesis of compounds related to this compound, TLC can be used to qualitatively track the consumption of starting materials and the formation of products over time. mdpi.com

A small aliquot of the reaction mixture is spotted on a TLC plate, which is then developed in a suitable solvent system. rochester.edu By comparing the spots of the reaction mixture with those of the starting materials and expected products, a chemist can quickly assess the status of the reaction. youtube.com The use of a "cospot," where the reaction mixture and starting material are spotted on top of each other, helps to confirm the identity of the spots, especially when the retention factors (Rf values) are similar. rochester.edu While primarily a qualitative technique, TLC can provide valuable real-time information to guide the optimization of reaction conditions. youtube.com

Applications and Emerging Research Areas of 3,5 Bis Trifluoromethyl Toluene Derivatives

Intermediates in Pharmaceutical Synthesis

The 3,5-bis(trifluoromethyl)phenyl motif is a key structural component in a number of therapeutic agents, valued for its ability to enhance binding affinity and improve pharmacokinetic profiles.

The 3,5-bis(trifluoromethyl)benzyl group is a critical pharmacophore in the development of potent and selective neurokinin-1 (NK-1) receptor antagonists. nih.govresearchgate.net These antagonists block the action of substance P, a neuropeptide involved in nausea, vomiting, and pain pathways. A prominent example is Aprepitant, a medication used to prevent chemotherapy-induced and postoperative nausea and vomiting. medkoo.comsynchemia.com The synthesis of Aprepitant and related compounds often utilizes intermediates derived from 3,5-bis(trifluoromethyl)toluene. For instance, (R)-3,5-bis(trifluoromethyl)phenyl ethanol (B145695) is a crucial chiral intermediate in the synthesis of Aprepitant. researchgate.net

Structure-activity relationship (SAR) studies have demonstrated the importance of the 3,5-bis(trifluoromethyl)phenyl group for high affinity binding to the NK-1 receptor. nih.govnih.gov Research has shown that this group interacts favorably with specific residues, such as His265, in the receptor's binding pocket. wikipedia.org The removal of the trifluoromethyl groups from the benzyl (B1604629) moiety in certain peptide antagonists leads to a significant reduction in their NK-1 receptor antagonist activity. nih.gov

Various heterocyclic compounds incorporating an N-[3,5-bis(trifluoromethyl)benzyl]-N-methylcarbamoyl substituent have been synthesized and evaluated for their NK-1 receptor antagonistic activities. nih.gov These studies have revealed that modifications to the heterocyclic core can fine-tune the potency and in vivo efficacy of these therapeutic agents. nih.gov

| Compound | In Vitro Activity (IC50, nM) | In Vivo Activity (ED50, mg/kg, oral) | Reference |

|---|---|---|---|

| Tetrahydropyridine derivative 3a | Potent | 0.20 | nih.gov |

| Tetrahydropyridine derivative 3b | Potent | 0.27 | nih.gov |

| Tetrahydropyridine derivative 3f | Potent | 0.27 | nih.gov |

| Peptide 1 | Good binding affinity | Functional antagonism (Ke = 3.6 nM, GPI) | nih.gov |

Organocatalysis and Green Chemistry

The strong electron-withdrawing nature of the trifluoromethyl groups in derivatives of this compound has been exploited in the design of highly effective organocatalysts. These catalysts often operate under mild conditions, promoting principles of green chemistry.

3,5-Bis(trifluoromethyl) phenylammonium triflate (BFPAT) is a novel, green, and practical organocatalyst derived from 3,5-bis(trifluoromethyl)aniline (B1329491). jourcc.comresearchgate.net BFPAT has demonstrated its efficiency in promoting multicomponent reactions, offering advantages such as simple operation, easy purification, and excellent yields. jourcc.com

Schreiner's Thiourea (B124793) , N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, is another prominent organocatalyst that utilizes the 3,5-bis(trifluoromethyl)phenyl motif. rsc.org This thiourea derivative is a highly effective hydrogen-bond donor, capable of activating a wide range of substrates, including carbonyls and imines. rsc.org Its catalytic activity has been demonstrated in various organic transformations, such as the photochemical synthesis of acetals. rsc.org The mechanism of catalysis for Schreiner's thiourea is an area of active research, with studies suggesting it can act as a Brønsted acid catalyst in certain reactions. nih.govacs.org

| Catalyst | Reaction Type | Substrates | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| BFPAT | Four-component condensation | Aldehyde, aromatic ketone, 1,3-indanedione, ammonium (B1175870) acetate | Indeno[1,2-b]pyridine derivative | Excellent | jourcc.com |

| Schreiner's Thiourea | Photochemical acetalization | Aromatic and aliphatic aldehydes | Acetals | 36-96 | rsc.org |

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, adhering to the principles of green chemistry by minimizing waste and energy consumption. um.edu.mt Organocatalysts like BFPAT are particularly well-suited for promoting such reactions. jourcc.com For example, BFPAT has been successfully employed in the one-pot, four-component synthesis of indeno[1,2-b]pyridine derivatives in ethanol, providing excellent yields. jourcc.comresearchgate.net

The synthesis of xanthene derivatives, a class of compounds with diverse biological and photophysical properties, is often achieved through multicomponent reactions. um.edu.mtscielo.org.mx While various catalysts have been developed for xanthene synthesis, the use of organocatalysts containing the 3,5-bis(trifluoromethyl)phenyl moiety represents a promising avenue for developing efficient and environmentally benign synthetic methodologies.

Materials Science and Optics

The unique electronic properties of the 3,5-bis(trifluoromethyl)benzene core are also being harnessed in the field of materials science, particularly for the development of advanced optical materials.

Nonlinear optical (NLO) chromophores are molecules that exhibit a nonlinear response to an applied electric field, a property that is crucial for applications in electro-optic devices such as modulators and switches. mdpi.comnih.gov The electro-optic activity of these materials is directly related to the molecular first-order hyperpolarizability (β) of the chromophores. mdpi.com

Researchers have incorporated the 3,5-bis(trifluoromethyl)benzene derivative as an isolation group into the bridge of NLO chromophores. mdpi.comnih.gov This modification has been shown to effectively suppress the detrimental dipole-dipole interactions between chromophores, leading to improved macroscopic electro-optic (EO) activity. mdpi.comnih.gov A series of novel chromophores featuring a julolidinyl donor, a tricyanofuran (TCF) or CF3-tricyanofuran (CF3-Ph-TCF) acceptor, and a 3,5-bis(trifluoromethyl)benzene isolation group have been synthesized and characterized. mdpi.comnih.gov

These chromophores exhibit good thermal stability, with decomposition temperatures generally above 220 °C. mdpi.comnih.gov Poled films of these chromophores doped in amorphous polycarbonate have shown significant EO coefficients. For instance, a poled film containing 35 wt% of a chromophore with the 3,5-bis(trifluoromethyl)benzene isolation group exhibited an EO coefficient (r33) of 54 pm/V at 1310 nm. mdpi.comnih.gov These findings highlight the potential of using this compound derivatives to design and synthesize new materials with enhanced electro-optic properties for applications in photonics and optical communications. mdpi.comnih.gov

| Chromophore | Decomposition Temperature (°C) | Electro-Optic Coefficient (r33) (pm/V at 1310 nm) | First-Order Hyperpolarizability (β) | Reference |

|---|---|---|---|---|

| Chromophore D (with isolation group) | >220 | 54 (in 35 wt% doped film) | Calculated using DFT | mdpi.comnih.gov |

| General Chromophores (with isolation group) | >220 | Moderate | Calculated using DFT | mdpi.comnih.gov |

Suppression of Dipole-Dipole Interactions in Chromophores

The integration of 3,5-bis(trifluoromethyl)benzene derivative isolation groups into the structure of nonlinear optical (NLO) chromophores has been shown to effectively suppress detrimental dipole-dipole interactions. nih.gov In a study focusing on novel chromophores with a julolidinyl donor and tricyanofuran (TCF) or CF3-tricyanofuran (CF3-Ph-TCF) acceptors, the introduction of this bulky, electron-withdrawing group into the molecular bridge was systematically investigated. nih.gov The research indicated that the 3,5-bis(trifluoromethyl)benzene moiety acts as an isolation group, which mitigates the electrostatic interactions between chromophore molecules. nih.gov This reduction in intermolecular interactions is crucial for achieving higher electro-optic (EO) activity in poled polymer films. nih.gov The study synthesized and compared four chromophores, two of which contained the 3,5-bis(trifluoromethyl)benzene isolation group. nih.gov Results from macroscopic EO activity measurements demonstrated that a poled film containing one of these chromophores doped in amorphous polycarbonate achieved a significant EO coefficient (r33) of 54 pm/V at a wavelength of 1310 nm. nih.gov This finding underscores the potential of using the this compound scaffold to enhance the performance of organic NLO materials for use in electro-optic devices. nih.gov

Photoswitching Behavior in Arylazopyrazoles

Derivatives of this compound have been incorporated into arylazopyrazoles, a class of molecular photoswitches, to modulate their light-induced isomerization properties. Arylazopyrazoles are noted for their excellent stability of the least stable isomer and high conversion rates between isomers. nih.gov The introduction of trifluoromethyl groups onto the pyrazole (B372694) core is a key design strategy to influence the photoswitching parameters. nih.gov

The presence of trifluoromethyl groups on the pyrazole ring of arylazopyrazoles has a valuable influence on their photoswitching behavior. nih.gov These electron-withdrawing groups affect the electronic properties of the molecule, which in turn impacts the isomerization yield and the stability of the isomers. nih.gov Research on arylazo-1H-3,5-bis(trifluoromethyl)pyrazoles has shown that these compounds exhibit very long half-lives in dimethyl sulfoxide (B87167) (DMSO), on the order of days. nih.gov This is a significant improvement compared to corresponding methyl-substituted derivatives. nih.gov Furthermore, extending the conjugation of the system, for instance by using naphthyl groups or by adding electron-donating or -withdrawing substituents to the N-aromatic portion of the pyrazole, positively affects the photoswitching behavior when combined with trifluoromethyl groups. nih.gov Theoretical calculations have corroborated the experimental findings, confirming the significant role of the trifluoromethyl groups in enhancing the photoswitching characteristics. nih.gov

The photophysical properties and the stability of the metastable isomers are critical parameters for photoswitches. In arylazo-1H-3,5-bis(trifluoromethyl)pyrazoles, UV-vis and NMR experiments have demonstrated exceptionally long half-lives for the metastable Z-isomers. nih.gov For example, specific derivatives have shown half-lives of approximately 22 days and even up to 146 days in DMSO. nih.gov This represents a considerable increase in stability over similar compounds without the trifluoromethyl substituents. nih.gov Arylazopyrazoles in general are recognized for high photostationary states (PSS) and long thermal lifetimes. chemrxiv.orgrsc.org The specific substitution pattern on the pyrazole ring, including the presence of trifluoromethyl groups, has a direct impact on the electronic spectral properties of the E and Z isomers. nih.gov

Table 1: Half-lives of selected Arylazo-3,5-bis(trifluoromethyl)pyrazole Derivatives in DMSO

| Compound | Half-life (t1/2) |

|---|---|

| 1a | ~22 days |

| 1e | ~146 days |

Data sourced from UV-vis and NMR experiments. nih.gov

Antimicrobial Agents and Drug-Resistant Bacteria

The 3,5-bis(trifluoromethyl)phenyl moiety is a key structural component in the development of novel antimicrobial agents aimed at combating drug-resistant bacteria. nih.gov The trifluoromethyl group is significant in drug discovery, and its inclusion in pyrazole derivatives has yielded compounds with potent activity against menacing pathogens like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Researchers have designed and synthesized novel pyrazole derivatives incorporating the 3,5-bis(trifluoromethyl)phenyl group to act as potent growth inhibitors of Gram-positive bacteria. nih.govnih.gov In one study, thirty new pyrazole derivatives were synthesized and evaluated for their antimicrobial properties. nih.gov The synthesis involved creating 3,5-bis(trifluoromethylphenyl)-derived pyrazole anilines. nih.gov The resulting compounds showed broad-spectrum activity against various Gram-positive strains, with some exhibiting minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL. nih.govnih.gov The potency of these compounds was found to be influenced by the substituents on the aniline (B41778) ring, with hydrophobic groups generally increasing the antimicrobial activity. nih.gov For instance, dichloro aniline derivatives were among the most potent compounds synthesized, with MIC values of 0.5 µg/mL against S. aureus, including MRSA strains. mdpi.com

Several of the synthesized 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives have demonstrated significant efficacy against MRSA and its biofilms. nih.govrsc.org MRSA is a major human pathogen responsible for serious infections that are difficult to treat. nih.gov Many of the novel pyrazole compounds are potent growth inhibitors of planktonic MRSA. nih.gov Further investigation revealed that some of these compounds are also bactericidal and effective against MRSA persister cells. nih.govnih.gov

A critical aspect of their activity is the ability to combat bacterial biofilms, which are communities of bacteria that are notoriously resistant to conventional antibiotics. researchgate.net Specific compounds from the synthesized series have shown potent activity against S. aureus biofilms, with minimum biofilm eradication concentration (MBEC) values as low as 1 µg/mL. nih.govmdpi.comscientifiq.ai For instance, compounds designated as 11 , 28 , and 29 were identified as particularly effective in eradicating preformed biofilms of S. aureus and Enterococcus faecalis. mdpi.com

Table 2: Antimicrobial Activity of Selected 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives against MRSA

| Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Biofilm Eradication Concentration (MBEC) (µg/mL) |

|---|---|---|

| 19 | 0.5 | Not Reported |

| 20 | 0.5 | Not Reported |

| 21 | 0.5 | Not Reported |

| 11 | Not Reported | 2 (S. aureus), 4 (E. faecalis) |

| 28 | Not Reported | 1 |

| 29 | Not Reported | 1 |

Data represents activity against various strains including MRSA. mdpi.com

Ligands in Coordination Chemistry

Derivatives of this compound are extensively used as ligands in coordination chemistry due to the electron-withdrawing nature of the two trifluoromethyl groups. This property modulates the electronic characteristics of the coordinating atoms, thereby influencing the stability, reactivity, and catalytic activity of the resulting metal complexes.

A notable class of ligands derived from this scaffold are those incorporating pyrazole and pyrazolate moieties. For instance, the hydrotris(3,5-bis(trifluoromethyl)pyrazolyl)borate ligand, [HB(3,5-(CF3)2Pz)3]-, has been utilized in the synthesis of silver(I) complexes. acs.org These complexes can coordinate with a variety of small molecules such as tetrahydrofuran (B95107), toluene (B28343), carbon monoxide, and ethylene. acs.org The toluene ligand in [HB(3,5-(CF3)2Pz)3]Ag(η2-toluene) exhibits interesting fluxional behavior in solution and is coordinated to the silver atom in a side-on (η2) fashion in the solid state. acs.org

Similarly, the 3,5-bis(trifluoromethyl)pyrazolate (3,5-(CF3)2Pz) ligand has been employed to create dimeric complexes with rhodium(I), iridium(I), and palladium(II), as well as a monomeric complex with platinum(II). In the dimeric structures of [Rh(COD)(μ-3,5-(CF3)2Pz)]2, [Ir(CO)2(μ-3,5-(CF3)2Pz)]2, and [Pd(η3-C3H5)(μ-3,5-(CF3)2Pz)]2, the pyrazolate ligand acts as a bridge between the two metal centers. In contrast, the platinum complex, Pt(COD)(η1-3,5-(CF3)2Pz)2, features two terminally bonded pyrazolate ligands.

Another significant application is in the formation of coordination polymers. The 3,5-bis(trifluoromethyl)benzoate (B8306798) (TFMBz) ligand has been used in conjunction with 4,4′-bipyridine (bpy) to construct cobalt(II) coordination polymers. acs.org The reaction of a binuclear cobalt precursor, [Co2(H2O)(TFMBz)4(py)4], with bpy yields coordination polymers with the same stoichiometry but different structural arrangements, a phenomenon known as supramolecular isomerism. acs.org

Phosphine ligands bearing the 3,5-bis(trifluoromethyl)phenyl group are also of great interest, particularly in catalysis. Tris[3,5-bis(trifluoromethyl)phenyl]phosphine is a commercially available ligand that finds application in various cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings. sigmaaldrich.com The electron-deficient nature of this ligand can enhance the catalytic activity of the metal center.

Furthermore, the 3,5-bis(trifluoromethyl)phenyl moiety is a key component in the design of weakly coordinating anions. The tetrakis[3,5-bis(trifluoromethyl)phenyl]borate anion, [BArF4]−, is a well-established example. A related anion, tetrakis[3,5-bis(pentafluorosulfanyl)phenyl]borate, has been synthesized and used to create a cationic nickel(II) complex that serves as a highly active catalyst for the 1,4-cis polymerization of butadiene. acs.org